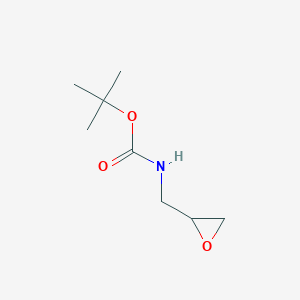
2-ナフトエ酸
概要
説明
It is one of two isomeric carboxylic acid derivatives of naphthalene, the other being 1-naphthoic acid . This compound is a white solid at room temperature and is known for its applications in various fields, including organic synthesis and pharmaceuticals.
科学的研究の応用
2-Naphthoic acid has a wide range of applications in scientific research:
作用機序
Target of Action
2-Naphthoic acid (NPA) is an organic compound that primarily targets the N-methyl-D-aspartate (NMDA) receptors . It acts as a noncompetitive inhibitor of these receptors . NMDA receptors play a crucial role in controlling synaptic plasticity and memory function.
Mode of Action
The mode of action of 2-Naphthoic acid involves its interaction with NMDA receptors. As a noncompetitive inhibitor, it binds to a site on the receptor that is distinct from the active site. This binding changes the receptor’s conformation, preventing it from activating in response to glutamate and glycine .
Biochemical Pathways
The biochemical degradation pathways of 2-Naphthoic acid have been studied with naphthalene-degrading cultures, revealing that 2-Naphthoic acid is a central metabolite . Naphthalene is activated by addition of a C1-unit to generate 2-Naphthoic acid . The central 2-Naphthoic acid degradation pathway involves the reduction of the ring system prior to ring cleavage, generating compounds such as 5,6,7,8-tetrahydro-2-naphthoic acid . The ring cleavage produces metabolites such as 2-carboxycyclohexylacetic acid
Pharmacokinetics
The xinafoate moiety has no apparent pharmacological activity, is highly protein bound (>99%), and has a long elimination half-life of about 12 to 15 days in healthy individuals .
Result of Action
The result of 2-Naphthoic acid’s action is the inhibition of NMDA receptors. This inhibition can affect various physiological and pathological processes, including synaptic plasticity and memory function . The fluorescence spectra and electronic absorption of 2-Naphthoic acid have also been studied .
Action Environment
The action of 2-Naphthoic acid can be influenced by environmental factors. For instance, the fluorescence emission from 2-Naphthoate anion can be quenched in the presence of [bmim]+ cation of ionic liquids in the presence of neutral/basic water. Protonation of 2-naphthoate anion takes place when acidic water is added to ionic solutions of 2-naphthoic acid .
生化学分析
Biochemical Properties
2-Naphthoic acid is a noncompetitive N-methyl-D-aspartate (NMDA) receptor inhibitor . It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules. The fluorescence spectra and electronic absorption of 2-naphthoic acid have been studied .
Cellular Effects
It has been observed that certain bacteria, when grown on naphthalene, show cellular aggregation around naphthalene crystals with decreased cell surface charge, suggesting changes in the cell structure and cell surface properties .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that 2-Naphthoic acid can be prepared by carboxylation of 1-chloronaphthalene .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 2-Naphthoic acid in animal models. A study on a chemical chaperone 3-Hydroxy-2-Naphthoic acid showed that it prevents vascular remodeling and hypertension in mice with AngII infusion .
Metabolic Pathways
2-Naphthoic acid is involved in the metabolic pathways of certain bacteria. For instance, in the biodegradation of phenanthrene, 2-Naphthoic acid is converted to 1-hydroxy-2-naphthoic acid (1H2N) and phthalic acid (PHTA) .
Transport and Distribution
It is known that the sorption of 2-Naphthoic acid was examined on soil, in a batch equilibrium single-system, with varying pH and acid concentrations .
Subcellular Localization
It is known that 2-Naphthoic acid is a noncompetitive N-methyl-D-aspartate (NMDA) receptor inhibitor , suggesting that it may interact with receptors in the cell membrane.
準備方法
Synthetic Routes and Reaction Conditions: 2-Naphthoic acid can be synthesized through several methods:
Carboxylation of 1-chloronaphthalene: This method involves the reaction of 1-chloronaphthalene with carbon dioxide in the presence of a catalyst.
Hydrolysis of β-naphthonitrile: This method involves the hydrolysis of β-naphthonitrile, yielding 2-naphthoic acid.
Oxidation of 2-methylnaphthalene: This method involves the oxidation of 2-methylnaphthalene using sodium dichromate and water.
Industrial Production Methods: Industrial production of 2-naphthoic acid typically involves the oxidation of 2-methylnaphthalene due to its high yield and efficiency .
化学反応の分析
2-Naphthoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-2,3-dicarboxylic acid.
Reduction: It can be reduced to form 2-naphthylmethanol.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Sodium dichromate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation and concentrated nitric acid for nitration.
Major Products Formed:
Oxidation: Naphthalene-2,3-dicarboxylic acid.
Reduction: 2-naphthylmethanol.
Substitution: 2-nitronaphthalene and 2-naphthalenesulfonic acid.
類似化合物との比較
2-Naphthoic acid can be compared with other similar compounds, such as:
1-Naphthoic acid: Another isomeric form of naphthoic acid with the carboxyl group at the 1-position instead of the 2-position.
2-Naphthol: A hydroxyl derivative of naphthalene with a hydroxyl group at the 2-position.
2-Naphthaldehyde: An aldehyde derivative of naphthalene with an aldehyde group at the 2-position.
Uniqueness: 2-Naphthoic acid is unique due to its specific position of the carboxyl group, which influences its reactivity and applications in organic synthesis and industrial processes .
特性
IUPAC Name |
naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBYKYZJUGYBDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059078 | |
| Record name | 2-Naphthalenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals from 95% alcohol; [Merck Index] Colorless solid, almost insoluble in water; [MSDSonline] | |
| Record name | 2-Naphthoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2481 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
205 °C | |
| Record name | 2-Naphthoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2481 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
93-09-4 | |
| Record name | 2-Naphthoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenecarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NAPHTHOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLG01V0W2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one](/img/structure/B45073.png)


![1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride](/img/structure/B45096.png)


